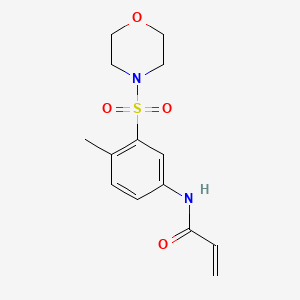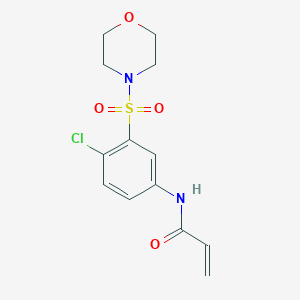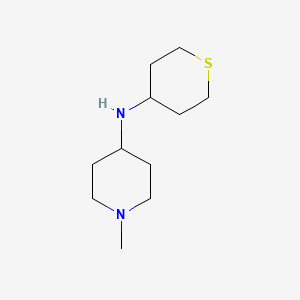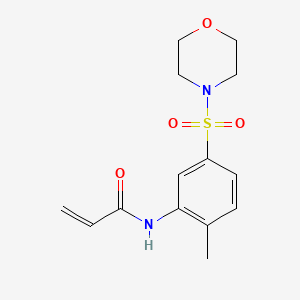
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as NSC745887, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
作用機序
The mechanism of action of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves the inhibition of various enzymes and ion channels in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, this compound has been shown to modulate the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, this compound has been shown to modulate the activity of ion channels in the brain, which can affect neuronal excitability and synaptic transmission. Finally, this compound has been shown to modulate the immune response, which can affect the body's ability to fight off infections and diseases.
実験室実験の利点と制限
One advantage of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a valuable tool for cancer research. In addition, this compound has been shown to modulate the activity of ion channels in the brain, making it a valuable tool for studying neurological disorders. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase, which could have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. Another direction is the study of the effects of this compound on the immune system, which could lead to the development of new immunotherapies for cancer and other diseases. Finally, the study of this compound's effects on ion channels in the brain could lead to a better understanding of the mechanisms underlying neurological disorders such as epilepsy and Alzheimer's disease.
合成法
The synthesis of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with morpholine, followed by the reaction of the resulting product with 2-methyl-3-aminopropenoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been studied for its potential use in various scientific research applications, including cancer research, neurobiology, and immunology. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, this compound has been shown to modulate the activity of ion channels in the brain, making it a valuable tool for studying the mechanisms of neurological disorders. Finally, this compound has been shown to modulate the immune response, making it a potential candidate for immunotherapy.
特性
IUPAC Name |
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-3-14(17)15-13-10-12(5-4-11(13)2)21(18,19)16-6-8-20-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJACPBTOIUWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
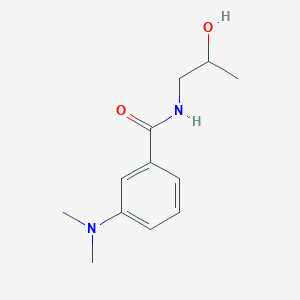
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)

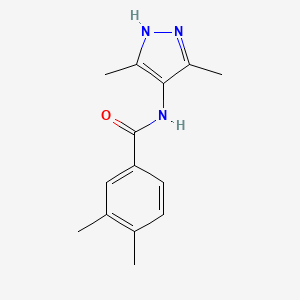



![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)
